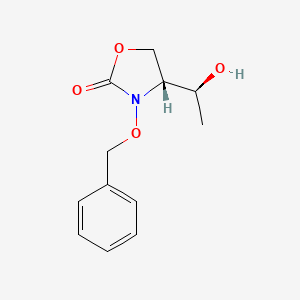
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both benzyloxy and hydroxyethyl groups contributes to its versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction.
Addition of the Hydroxyethyl Group: This step often involves the use of a Grignard reagent or other organometallic reagents to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while substitution of the benzyloxy group can result in various ether derivatives.
Wissenschaftliche Forschungsanwendungen
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism by which (4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one: The enantiomer of the compound .
(4R)-3-(Methoxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one: A similar compound with a methoxy group instead of a benzyloxy group.
(4R)-3-(Benzyloxy)-4-(1-methoxyethyl)-1,3-oxazolidin-2-one: A compound with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which provides it with distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Eigenschaften
CAS-Nummer |
652156-64-4 |
|---|---|
Molekularformel |
C12H15NO4 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(4R)-4-[(1S)-1-hydroxyethyl]-3-phenylmethoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-9(14)11-8-16-12(15)13(11)17-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
BILARGJJQJLEKY-GXSJLCMTSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1COC(=O)N1OCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C1COC(=O)N1OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


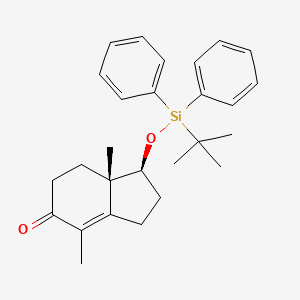
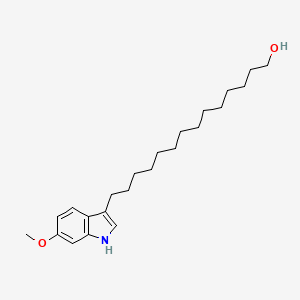
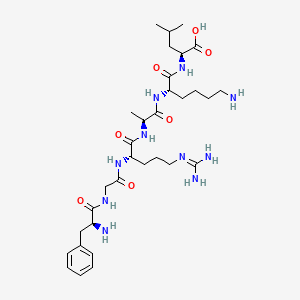
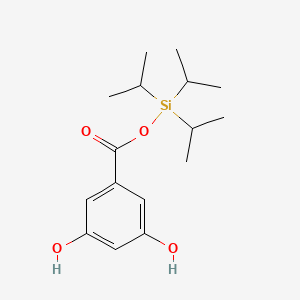
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
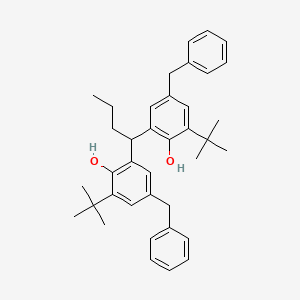
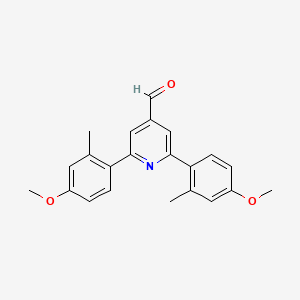

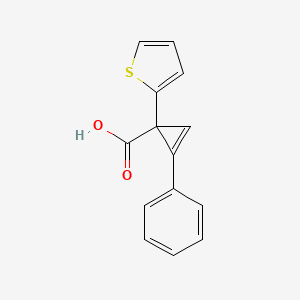
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
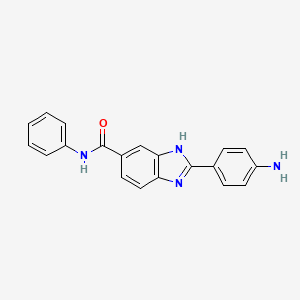
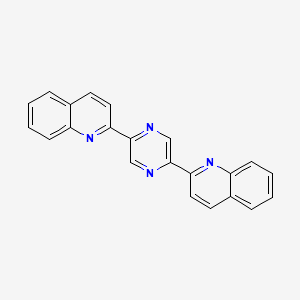
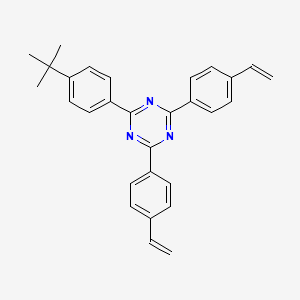
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
